4-(4-Chlorophenyl)azepan-4-ol hydrochloride

Description

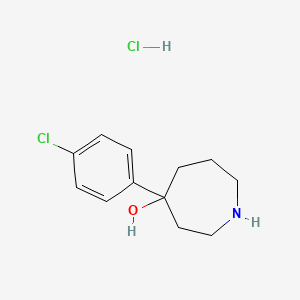

4-(4-Chlorophenyl)azepan-4-ol hydrochloride is a synthetic organic compound featuring a seven-membered azepane ring substituted with a hydroxyl (-OH) and a 4-chlorophenyl group at the 4-position. Its molecular formula is C₁₂H₁₅Cl₂NO, with a calculated molecular weight of 260.16 g/mol.

Structure

3D Structure of Parent

Properties

CAS No. |

193542-57-3 |

|---|---|

Molecular Formula |

C12H17Cl2NO |

Molecular Weight |

262.17 g/mol |

IUPAC Name |

4-(4-chlorophenyl)azepan-4-ol;hydrochloride |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-11-4-2-10(3-5-11)12(15)6-1-8-14-9-7-12;/h2-5,14-15H,1,6-9H2;1H |

InChI Key |

QLJCUVADGQFYPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCNC1)(C2=CC=C(C=C2)Cl)O.Cl |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

A patent describing pyrimidine-fused compounds highlights acid-catalyzed cyclization using HCl or H₂SO₄. Applying this to 4-(4-chlorophenyl)azepan-4-ol, a linear precursor such as 4-chloro-N-(5-hydroxypentyl)aniline could cyclize under acidic conditions, with the hydroxyl group participating in a dehydration-rehydration sequence to form the azepane ring.

Hydrochloride Salt Formation

The final hydrochloride salt is typically generated by treating the free base with concentrated HCl. Source specifies that this compound is produced at scale with purity ≥99% (HPLC), though exact crystallization conditions are proprietary. A comparable process for 2-(1-tosylpiperidin-4-yl)propan-2-ol involves quenching the reaction with HCl, followed by extraction and vacuum concentration. Key parameters include:

| Parameter | Value/Reagent | Source Citation |

|---|---|---|

| Acid | 20% HCl | |

| Temperature | 50–70°C | |

| Crystallization Solvent | Acetone/water mixture |

Optimization of Reduction Steps

Reductive amination or ketone reduction is critical for introducing the hydroxyl group. In the synthesis of ((1S,4S)-4-chlorocyclohexyl)benzene, NaBH₄ reduces a ketone to an alcohol, which is then chlorinated. For 4-(4-chlorophenyl)azepan-4-ol, a similar two-step sequence could apply:

-

Reduction : 4-(4-Chlorophenyl)azepan-4-one → 4-(4-Chlorophenyl)azepan-4-ol using NaBH₄ in methanol at 40°C.

-

Salt Formation : Treatment with HCl in acetone yields the hydrochloride.

Industrial-Scale Production

Aromsyn’s manufacturing process emphasizes:

-

Custom Synthesis : Gram-to-kilogram scale production with batch-specific COA.

-

Quality Control : Structural characterization via NMR and HPLC, ensuring ≤0.1% impurities.

-

Reagents : High-purity HCl and solvents (e.g., MeOH, DCM) to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)azepan-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the chlorophenyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-(4-chlorophenyl)azepan-4-one.

Reduction: Formation of 4-(4-chlorophenyl)azepane.

Substitution: Formation of 4-(substituted phenyl)azepan-4-ol derivatives.

Scientific Research Applications

The compound 4-(4-Chlorophenyl)azepan-4-ol hydrochloride is a significant chemical entity with various applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article delves into its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 235.73 g/mol

- IUPAC Name : this compound

The compound features a chlorophenyl group attached to an azepane ring, which is critical for its biological activity. The hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

2. Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. It is believed to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function.

Pharmacological Studies

1. Mechanism of Action

The mechanism of action involves the inhibition of key enzymes and modulation of neurotransmitter receptors. Research has demonstrated that the compound interacts with G protein-coupled receptors (GPCRs), leading to increased intracellular calcium levels and subsequent neuronal signaling enhancement.

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | 2.7 | |

| GPCR Interaction | Varies |

Case Studies

1. In Vitro Studies

A series of in vitro experiments evaluated the efficacy of this compound against various neurodegenerative models. The results indicated significant neuroprotective effects, with an IC50 value demonstrating strong potential for cognitive enhancement applications.

2. Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)azepan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Variations

4-(4-Chlorophenyl)-4-ethylpiperidine Hydrochloride

- Molecular Formula : C₁₃H₁₉Cl₂N

- Molecular Weight : 260.20 g/mol

- Key Features :

- 6-membered piperidine ring (vs. azepane in the target compound).

- Ethyl substituent at the 4-position alongside the 4-chlorophenyl group.

- The ethyl group may enhance lipophilicity but reduce polarity compared to the hydroxyl group in the azepane analog .

4-(Trifluoromethyl)azepan-4-ol Hydrochloride

- Molecular Formula: C₇H₁₁ClF₃NO

- Molecular Weight : 225.62 g/mol (calculated)

- Key Features :

- Azepane ring with a trifluoromethyl (-CF₃) group instead of 4-chlorophenyl.

- Implications : The electron-withdrawing -CF₃ group increases electronegativity and metabolic stability compared to the 4-chlorophenyl group. This substitution could alter solubility and receptor affinity .

Functional Group Variations

(4-Chlorophenyl)(4-piperidyl)methanone Hydrochloride

- Molecular Formula: C₁₂H₁₅Cl₂NO

- Molecular Weight : 260.16 g/mol (calculated)

- Key Features :

- Piperidine ring with a ketone (-C=O) linking the 4-chlorophenyl group.

Loperamide Hydrochloride

- Molecular Formula : C₂₉H₃₃ClN₂O₂·HCl

- Molecular Weight : 513.51 g/mol

- Key Features :

- Piperidine ring with 4-chlorophenyl and hydroxyl groups, plus a diphenylbutyramide side chain.

- Implications : The extended structure enables antidiarrheal activity via µ-opioid receptor binding. The azepane analog lacks this side chain, suggesting divergent therapeutic applications .

Hybrid and Complex Derivatives

N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide Hydrochloride

- Molecular Formula : C₁₂H₁₇Cl₂N₃O

- Molecular Weight : 290.19 g/mol

- Key Features :

- 7-membered diazepane ring (two nitrogen atoms) with a carboxamide group.

4-[(4-Chlorophenyl)sulfonyl]piperidine Hydrochloride

- Molecular Formula: C₁₁H₁₃Cl₂NO₂S

- Molecular Weight : 326.20 g/mol (calculated)

- Key Features :

- Piperidine ring with a sulfonyl (-SO₂-) group linked to 4-chlorophenyl.

Research Implications

- Pharmacokinetics : The azepane ring’s larger size may improve blood-brain barrier penetration compared to piperidine derivatives, making it suitable for CNS-targeted therapies .

- Structure-Activity Relationships (SAR) : Substituents like -CF₃ or sulfonyl groups modulate electronic properties, guiding the design of analogs with optimized solubility and receptor affinity .

- Therapeutic Potential: While loperamide’s antidiarrheal activity is well-established, the simpler azepane structure could serve as a scaffold for novel antipsychotics or analgesics, pending further study .

Biological Activity

4-(4-Chlorophenyl)azepan-4-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

- CAS Number : [Not specified in search results]

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological effects, including:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anticancer Potential : Preliminary studies indicate that it may exhibit anticancer properties, particularly in inhibiting the proliferation of cancer cells.

- CNS Activity : Given the azepane structure, there is potential for neuropharmacological effects, including anxiolytic or sedative properties.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Neurotransmitter Systems : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways related to cancer cell growth or microbial survival.

Data Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Reduces cancer cell viability | |

| CNS Effects | Potential anxiolytic effects |

Case Studies and Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

- Antimicrobial Studies :

- Anticancer Research :

- Neuropharmacological Effects :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)azepan-4-ol hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of a pre-functionalized azepane ring with a 4-chlorophenyl group. Key steps include hydroxylation at the 4-position and subsequent HCl salt formation. Solvent selection (e.g., ethanol or methanol) is critical for yield optimization, as polar aprotic solvents enhance intermediate stability. Reaction temperatures should be maintained between 0–5°C during sensitive steps like diazotization to prevent byproducts. Post-synthesis purification via recrystallization in acetone/water mixtures improves purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodology :

- NMR : Analyze - and -NMR for azepane ring protons (δ 1.5–3.0 ppm) and aromatic protons (δ 7.2–7.4 ppm). The hydroxyl proton may appear as a broad singlet (δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 269.0 (M+H) and HCl adducts .

- FT-IR : Key stretches include O–H (3200–3500 cm), C–Cl (650–750 cm), and azepane C–N (1250–1350 cm) .

Q. What solvent systems are compatible with this compound in experimental setups?

- Methodology : The hydrochloride salt is soluble in polar solvents like water, methanol, and DMSO but exhibits limited solubility in non-polar solvents (e.g., hexane). For HPLC analysis, mobile phases with buffered acetonitrile/water (pH 2.7–3.0) are recommended to prevent degradation .

Advanced Research Questions

Q. How do structural modifications at the azepane ring’s 4-position influence physicochemical properties and bioactivity?

- Methodology : Comparative studies with analogs (e.g., 4-fluorophenyl or trichloromethyl substitutions) reveal that electron-withdrawing groups like –Cl enhance metabolic stability but reduce solubility. Computational docking (e.g., AutoDock Vina) predicts increased binding affinity to serotonin receptors when the hydroxyl group is retained. Experimental validation via radioligand assays (e.g., -5-HT) is advised .

Q. What strategies resolve contradictory data in pharmacological profiling (e.g., receptor selectivity vs. off-target effects)?

- Methodology :

- Impurity Profiling : Use UPLC-MS/MS to identify and quantify degradation products (e.g., N-oxide derivatives) that may interfere with bioassays .

- Dose-Response Curves : Conduct parallel assays across multiple cell lines (e.g., HEK293 vs. CHO) to differentiate receptor-specific activity from artifacts .

Q. How can in silico modeling predict binding affinity to biological targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stability of the azepane ring in hydrophobic pockets.

- QSAR Models : Train models using datasets of azepane derivatives with known IC values against dopamine D receptors. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What advanced techniques are used for impurity profiling and metabolite identification?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.